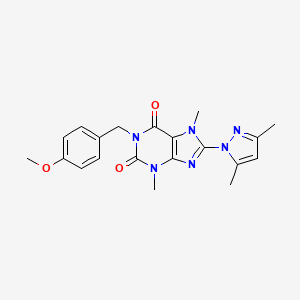![molecular formula C19H13F3N4OS2 B6563832 N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide CAS No. 1172811-10-7](/img/structure/B6563832.png)
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and diverse applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide typically involves multi-step reactions:
Formation of the Pyrazole Core: : This can be achieved via the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds.
Introduction of Thiophene and Thiazole: : Subsequent steps involve the incorporation of thiophene and thiazole rings through heterocyclic synthesis strategies, often utilizing catalysts or specific conditions to promote ring formation.
Benzamide Group Addition: : The final step involves acylation reactions to introduce the benzamide group, often using reagents like trifluoromethyl benzoyl chloride under basic conditions.
Industrial Production Methods
For large-scale production, the process may be optimized through:
Batch or Continuous Flow Processes: : Depending on the desired scale, either batch reactors or continuous flow systems can be utilized.
Catalysis and Green Chemistry: : Employing catalysts to improve yields and minimize waste, aligning with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, especially at the thiazole and thiophene rings, leading to various oxidized derivatives.
Substitution Reactions: : N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide can participate in nucleophilic and electrophilic substitution reactions, particularly at positions susceptible to such transformations.
Condensation Reactions: : The compound can undergo condensation reactions, forming larger molecules or cyclic structures.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium or platinum catalysts are often employed in various reactions.
Major Products Formed
Oxidized Derivatives: : Resulting from reactions with oxidizing agents.
Substituted Products: : Formed through various substitution reactions.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Potential Drug Candidate: : Its unique structure makes it a candidate for drug discovery, targeting specific biological pathways.
Biological Probes: : Used in research to study enzyme activities and protein interactions.
Industry
Advanced Materials: : Utilized in the development of advanced materials with specific electronic properties.
Catalysis: : Acts as a catalyst in various industrial chemical reactions.
Mécanisme D'action
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide exerts its effects by:
Targeting Specific Enzymes or Receptors: : Its structure allows it to bind selectively to certain enzymes or receptors, modulating their activity.
Pathway Interference: : It can interfere with specific biochemical pathways, leading to therapeutic effects or altering metabolic processes.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is unique due to:
Enhanced Stability: : Its trifluoromethyl group imparts greater stability.
Selective Reactivity: : The presence of multiple heterocyclic rings provides unique reactive sites.
List of Similar Compounds
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-benzamide: : Lacks the trifluoromethyl group.
N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-methylbenzamide: : Substituted with a methyl group instead of trifluoromethyl.
This compound's versatility and complex structure make it a significant subject of research and application across various scientific domains.
Propriétés
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS2/c1-11-9-16(24-17(27)12-5-2-3-6-13(12)19(20,21)22)26(25-11)18-23-14(10-29-18)15-7-4-8-28-15/h2-10H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZWNHPPZLGQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B6563753.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B6563761.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-(trifluoromethyl)benzamide](/img/structure/B6563768.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide](/img/structure/B6563772.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6563780.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6563784.png)
![3,4-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563796.png)
![N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-4-(propan-2-yloxy)benzamide](/img/structure/B6563806.png)
![2-(3-methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6563810.png)
![3-chloro-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563811.png)
![N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B6563814.png)
![2,3-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6563820.png)
![2-(1H-indol-3-yl)-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}-2-oxoacetamide](/img/structure/B6563829.png)

